molecular formula C46H49ClN4O3 B12394201 Cyanine5.5 maleimide (chloride)

Cyanine5.5 maleimide (chloride)

Cat. No.: B12394201
M. Wt: 741.4 g/mol
InChI Key: VNFHENZPAYHJJQ-UHFFFAOYSA-N
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Description

Cyanine5.5 maleimide (chloride) is a far-red emitting fluorescent dye known for its thiol-reactive properties. It is capable of selectively labeling sulfhydryl groups in proteins, making it a valuable tool in bioimaging applications. The compound has a molecular weight of 741.36 g/mol and a molecular formula of C46H49ClN4O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine5.5 maleimide (chloride) is synthesized through a series of chemical reactions involving the coupling of cyanine dyes with maleimide groups. The synthesis typically involves the following steps:

    Preparation of Cyanine Dye: The cyanine dye is synthesized by connecting two nitrogen atoms with an odd number of methyl units.

    Coupling with Maleimide: The cyanine dye is then coupled with a maleimide group through a simple mixing reaction.

Industrial Production Methods

Industrial production of Cyanine5.5 maleimide (chloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity (>95%) and consistent performance of the dye .

Chemical Reactions Analysis

Types of Reactions

Cyanine5.5 maleimide (chloride) primarily undergoes substitution reactions due to its thiol-reactive nature. It selectively couples with thiol groups in proteins, forming stable conjugates .

Common Reagents and Conditions

    Reagents: Anhydrous DMSO, sodium bicarbonate (for pH adjustment), and the target protein or antibody.

    Conditions: The reaction is typically carried out at room temperature, with the protein solution at a pH of 8.5±0.5.

Major Products

The major product of the reaction is a labeled protein or antibody conjugate, which can be used for various bioimaging applications .

Scientific Research Applications

Mechanism of Action

Cyanine5.5 maleimide (chloride) exerts its effects through the selective coupling with thiol groups in proteins. The maleimide group reacts with the sulfhydryl groups, forming a stable thioether bond. This reaction is highly specific and efficient, making it ideal for labeling proteins and antibodies .

Properties

Molecular Formula

C46H49ClN4O3

Molecular Weight

741.4 g/mol

IUPAC Name

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride

InChI

InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H

InChI Key

VNFHENZPAYHJJQ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-]

Origin of Product

United States

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